molecular formula C10H8N2O B1322601 1-(1,5-Naphthyridin-3-yl)ethanone CAS No. 1246088-62-9

1-(1,5-Naphthyridin-3-yl)ethanone

Cat. No. B1322601
M. Wt: 172.18 g/mol
InChI Key: QBCLQROIFXPZDW-UHFFFAOYSA-N
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Description

The compound 1-(1,5-Naphthyridin-3-yl)ethanone is a chemical entity that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar naphthyridine derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves novel methods that yield various complexes. For instance, a related compound, 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone, was synthesized using a new method, which led to the creation of europium (Eu) (III) complexes characterized by several analytical techniques . Similarly, methods for synthesizing 2-allyl- (and 2-cyclohexen-1-yl)thio-1,5-naphthyridines have been developed, and their structures have been studied, indicating the potential for diverse synthetic pathways and structural variations within this class of compounds .

Molecular Structure Analysis

X-ray diffraction techniques have been employed to study the molecular structure of naphthyridine derivatives. For example, the compound (2E)-1-(5-chlorothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-en-1-one was characterized by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the E configuration of the central enone group . This suggests that 1-(1,5-Naphthyridin-3-yl)ethanone could also exhibit a well-defined crystalline structure, which could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives can be quite specific, as seen in the stereochemistry of electrophilic annelation reactions that lead to the formation of thiazolo[3,2-a]-1,5-naphthyridinium salts from 2-allyl-thio-1,5-naphthyridines . This indicates that 1-(1,5-Naphthyridin-3-yl)ethanone may also participate in unique chemical reactions that are influenced by the presence of the naphthyridine moiety and its electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been characterized using various analytical techniques. For instance, the optical properties of a novel heterocyclic compound related to the naphthyridine family were studied using UV-visible spectroscopy, showing transparency in the visible region, and thermal properties were analyzed by thermogravimetric (TG) and differential thermal analysis (DTA) . These studies provide a foundation for understanding the behavior of 1-(1,5-Naphthyridin-3-yl)ethanone under different conditions and its potential applications based on its physical and chemical properties.

Scientific Research Applications

1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are synthesized through various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are synthesized through various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . They are synthesized through various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The safety information suggests avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

1-(1,5-naphthyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)8-5-10-9(12-6-8)3-2-4-11-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCLQROIFXPZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627355
Record name 1-(1,5-Naphthyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,5-Naphthyridin-3-yl)ethanone

CAS RN

1246088-62-9
Record name Ethanone, 1-(1,5-naphthyridin-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246088-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,5-Naphthyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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